molecular formula C11H6BrFN4 B13103763 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine

5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13103763
M. Wt: 293.09 g/mol
InChI Key: DZPVOBWFYREFEV-UHFFFAOYSA-N
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Description

5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridazine-3,6-dione with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of phase transfer catalysis, solid-liquid extraction techniques, and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridazines, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation, thereby exerting anti-inflammatory and antiplatelet effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C11H6BrFN4

Molecular Weight

293.09 g/mol

IUPAC Name

5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C11H6BrFN4/c12-9-5-8-10(15-17-11(8)16-14-9)6-1-3-7(13)4-2-6/h1-5H,(H,15,16,17)

InChI Key

DZPVOBWFYREFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(N=NC3=NN2)Br)F

Origin of Product

United States

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